molecular formula C12H10N2O3 B162694 2-(4-Methoxyphenyl)-5-nitropyridine CAS No. 131941-25-8

2-(4-Methoxyphenyl)-5-nitropyridine

Cat. No. B162694
M. Wt: 230.22 g/mol
InChI Key: AQFGZIXPQOUSHT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and state (solid, liquid, gas) at room temperature.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the reaction mechanisms involved.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances, its stability under various conditions, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties (UV-Vis, IR, NMR, etc.).


Scientific Research Applications

Synthesis of Isoxazolones and Imidazopyridines

Research by Khalafy, Setamdideh, and Dilmaghani (2002) demonstrates the application of derivatives of 2-(4-Methoxyphenyl)-5-nitropyridine in synthesizing isoxazolones and imidazopyridines. Specifically, the 4-methoxyphenyl derivative facilitates the formation of imidazo[1,2-a]pyridines and 2-pyridylaminoindoles (Khalafy, Setamdideh, & Dilmaghani, 2002).

Formation of Nitropyridine Derivatives

A study by Bakke and Sletvold (2003) highlights the use of 2-(4-Methoxyphenyl)-5-nitropyridine in creating various nitropyridine derivatives. This involves substitution reactions to yield diverse pyridine compounds with different substituents (Bakke & Sletvold, 2003).

Development of PET Tracers

García et al. (2014) explored the role of 2-(4-Methoxyphenyl)-5-nitropyridine in developing PET tracers for neuropsychiatric disorders. This research involves labeling nitropyridin-2-yl precursors for the detection of serotonin receptors (García et al., 2014).

Spectroscopic Analysis and Optical Properties

Jukić et al. (2010) conducted an analysis of a compound derived from 2-(4-Methoxyphenyl)-5-nitropyridine, focusing on its structural and optical properties using spectroscopy. This study provides insights into the molecular characteristics and potential applications in material science (Jukić et al., 2010).

Conformational Stability and Molecular Analyses

Balachandran, Lakshmi, and Janaki (2012) investigated the conformational stability of compounds related to 2-(4-Methoxyphenyl)-5-nitropyridine. Their research involved vibrational analyses and molecular stability assessments, contributing to our understanding of the chemical properties of these compounds (Balachandran, Lakshmi, & Janaki, 2012).

Biochemical and Antimicrobial Studies

A study by Jose et al. (2018) on mononuclear complexes involving derivatives of 2-(4-Methoxyphenyl)-5-nitropyridine revealed their potential in biological applications. This includes DNA binding abilities and antimicrobial efficacy, highlighting the compound's significance in biomedical research (Jose et al., 2018).

Safety And Hazards

This involves studying the compound’s toxicity, potential for causing irritation or allergic reactions, and any precautions that should be taken when handling it.


Future Directions

This could involve discussing potential applications for the compound, areas where further research is needed, and how the compound could be modified to enhance its properties or reduce its side effects.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult scientific literature or conduct laboratory experiments.


properties

IUPAC Name

2-(4-methoxyphenyl)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-13-12)14(15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFGZIXPQOUSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377180
Record name 2-(4-methoxyphenyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-5-nitropyridine

CAS RN

131941-25-8
Record name 2-(4-methoxyphenyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Nishiwaki, M Ariga - Bioactive Heterocycles II, 2007 - Springer
The ring transformation (RTF) is a powerful protocol for preparing polyfunctionalized compounds not easily available by alternative procedures. Dinitropyridone and nitropyrimidinone …
Number of citations: 6 link.springer.com
MLN Rao, RJ Dhanorkar - Tetrahedron, 2015 - Elsevier
This study describes the palladium-catalyzed couplings of iodopyridines, chloropyridines, and chloroquinoline with atom-economic BiAr 3 reagents in sub-stoichiometric loadings. Mono-…
Number of citations: 16 www.sciencedirect.com
ZJ Quan, FQ Jing, Z Zhang, YX Da… - European Journal of …, 2013 - Wiley Online Library
Pyrimidin‐2‐yl sulfonates, as a reaction partner, can be easily prepared from inexpensive commercial materials and are efficiently cross‐coupled with arylboronic acids and terminal …

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